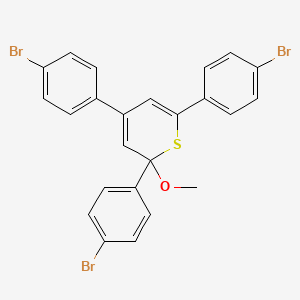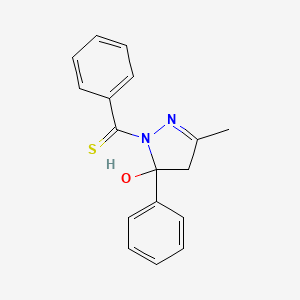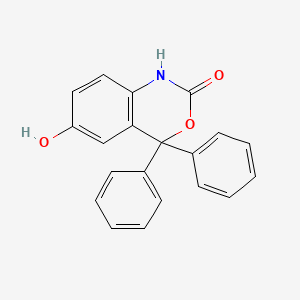
N,N-Diethyl-5,6,7,8-tetrahydro-4H-3,1-benzothiazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Diethyl-5,6,7,8-tetrahydro-4H-3,1-benzothiazin-2-amine is a chemical compound with a unique structure that includes a benzothiazine ring
Preparation Methods
The synthesis of N,N-Diethyl-5,6,7,8-tetrahydro-4H-3,1-benzothiazin-2-amine typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
N,N-Diethyl-5,6,7,8-tetrahydro-4H-3,1-benzothiazin-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N,N-Diethyl-5,6,7,8-tetrahydro-4H-3,1-benzothiazin-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N-Diethyl-5,6,7,8-tetrahydro-4H-3,1-benzothiazin-2-amine involves its interaction with specific molecular targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The exact pathways involved are still under investigation.
Comparison with Similar Compounds
N,N-Diethyl-5,6,7,8-tetrahydro-4H-3,1-benzothiazin-2-amine can be compared with similar compounds such as:
1-Naphthalenamine, 5,6,7,8-tetrahydro-: This compound has a similar structure but lacks the diethylamino group.
5,6,7,8-Tetrahydro-4H-chromene derivatives: These compounds share the tetrahydro structure but have different functional groups. The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties.
Properties
CAS No. |
89996-37-2 |
|---|---|
Molecular Formula |
C12H20N2S |
Molecular Weight |
224.37 g/mol |
IUPAC Name |
N,N-diethyl-5,6,7,8-tetrahydro-4H-3,1-benzothiazin-2-amine |
InChI |
InChI=1S/C12H20N2S/c1-3-14(4-2)12-13-11-8-6-5-7-10(11)9-15-12/h3-9H2,1-2H3 |
InChI Key |
HQAYWNHWRFAFFO-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC2=C(CCCC2)CS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bis[3-(trimethoxysilyl)propyl] oxirane-2,3-dicarboxylate](/img/structure/B14376441.png)
![Methyl {3-[(pyridin-3-yl)oxy]propoxy}acetate](/img/structure/B14376445.png)
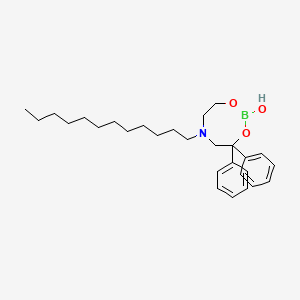

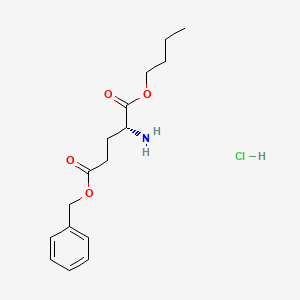
![N-[(2S)-2-(Methoxymethyl)pyrrolidin-1-yl]-2-phenylethan-1-imine](/img/structure/B14376473.png)
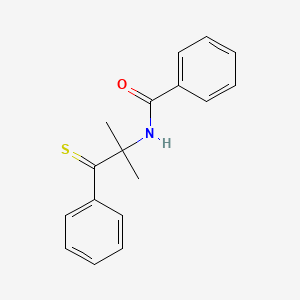
![[2-(Methoxymethoxy)hexan-2-yl]benzene](/img/structure/B14376482.png)
![1-[Chloro(fluoro)methyl]-2-(trifluoromethyl)benzene](/img/structure/B14376484.png)
